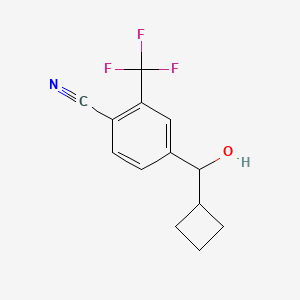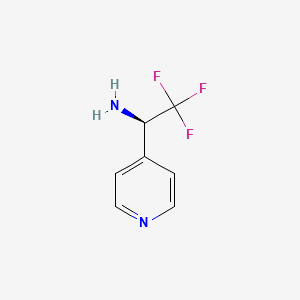
(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a chiral compound featuring a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated systems may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature makes it a candidate for studying stereoselective processes.
Medicine
In medicinal chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine may be explored for its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-thiol: A compound with a thiol group, which may have different reactivity and applications.
Uniqueness
®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and pyridine groups. These features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |
InChI Key |
CWCZMOYKIBMJDB-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CN=CC=C1C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
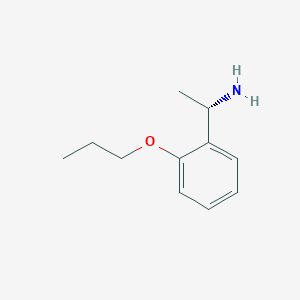
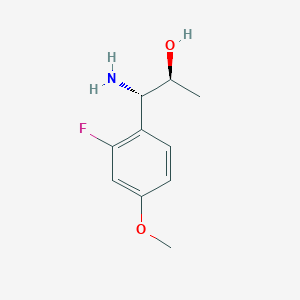

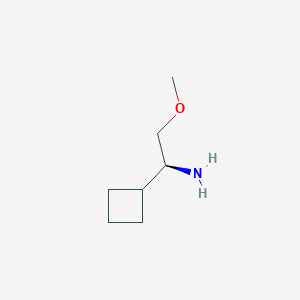

![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)


![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
